3-Cyclohexyl-1,2,4-oxadiazol-5-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-cyclohexyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H13N3O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,10,11) |
InChI Key |
YTXAOGYGPABSBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)N |
Origin of Product |
United States |
Chemical structure and SMILES of 3-Cyclohexyl-1,2,4-oxadiazol-5-amine
An In-Depth Technical Guide to 3-Cyclohexyl-1,2,4-oxadiazol-5-amine: Structure, Synthesis, and Characterization for Drug Discovery Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract: The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, valued for its role as a bioisostere for esters and amides and its diverse pharmacological activities. This guide provides a comprehensive technical overview of a specific derivative, 3-Cyclohexyl-1,2,4-oxadiazol-5-amine, a compound of interest for scaffold-based drug discovery. We will delve into its chemical structure, and physicochemical properties, and present a detailed, field-proven protocol for its synthesis and characterization. This document is intended to serve as a practical resource for researchers and scientists engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
Core Molecular Architecture: Structure and Physicochemical Profile
The foundational step in evaluating any novel chemical entity is a thorough understanding of its structure and associated properties. 3-Cyclohexyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a central five-membered 1,2,4-oxadiazole ring. This ring is substituted at the 3-position with a cyclohexyl group and at the 5-position with an amine group.
The presence of the cyclohexyl group imparts lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets. The amine group at the 5-position provides a key site for hydrogen bonding and potential for further chemical modification or salt formation, which can influence solubility and pharmacokinetic properties.
SMILES (Simplified Molecular-Input Line-Entry System) Notation: The canonical representation for 3-Cyclohexyl-1,2,4-oxadiazol-5-amine is: NC1=NC(=NO1)C1CCCCC1
Chemical Structure Diagram: A 2D representation of the molecular structure is provided below.
Caption: 2D structure of 3-Cyclohexyl-1,2,4-oxadiazol-5-amine.
Physicochemical Properties Summary: While experimental data for this specific molecule is not readily available in public databases, its properties can be predicted based on its structure and comparison to similar compounds like 3-cyclohexyl-N-isopropyl-1,2,4-oxadiazol-5-amine.[1]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₃N₃O | Defines the elemental composition. |
| Molecular Weight | 167.21 g/mol | Influences diffusion and absorption rates. |
| Topological Polar Surface Area (TPSA) | 64.94 Ų | A key indicator of drug transport properties, particularly blood-brain barrier penetration. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Hydrogen Bond Donors | 1 (from the amine group) | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 (2 from oxadiazole nitrogens, 1 from oxygen) | Affects solubility and target interaction. |
| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. |
Synthetic Strategy and Experimental Protocol
The synthesis of 3-substituted-5-amino-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry.[2][3] A common and reliable method involves the cyclization of an amidoxime with a suitable activating agent and a source of the amino group. The following protocol is a robust, self-validating workflow designed for the efficient synthesis of 3-Cyclohexyl-1,2,4-oxadiazol-5-amine.
Overall Synthetic Workflow:
Caption: Synthetic workflow for 3-Cyclohexyl-1,2,4-oxadiazol-5-amine.
Step 1: Synthesis of Cyclohexanecarboxamidoxime
Causality: The initial step involves the conversion of a commercially available amide into the corresponding amidoxime. The amidoxime is a crucial intermediate as it possesses the necessary N-C-NOH framework for subsequent cyclization into the 1,2,4-oxadiazole ring.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanecarboxamide (1 equivalent) in ethanol.
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude cyclohexanecarboxamidoxime. This intermediate can often be used in the next step without further purification.
Step 2: Cyclization to 3-Cyclohexyl-1,2,4-oxadiazol-5-amine
Causality: This step achieves the formation of the 1,2,4-oxadiazole ring. Cyanogen bromide serves as a one-carbon electrophile that reacts with the amidoxime to facilitate the cyclization and incorporation of the 5-amino group.
Protocol:
-
Reaction Setup: Dissolve the cyclohexanecarboxamidoxime from Step 1 (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the formation of the product by TLC.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-Cyclohexyl-1,2,4-oxadiazol-5-amine.
Structural Elucidation and Purity Assessment
The identity and purity of the synthesized 3-Cyclohexyl-1,2,4-oxadiazol-5-amine must be unequivocally confirmed through a battery of spectroscopic and analytical techniques.[4][5][6]
Characterization Workflow:
Caption: Analytical workflow for compound characterization.
Expected Spectroscopic Data:
-
¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the cyclohexyl protons, likely as a series of multiplets in the aliphatic region (δ 1.0-2.0 ppm). The protons of the amine group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon NMR): The spectrum should reveal distinct signals for the two carbons of the oxadiazole ring at approximately δ 160-170 ppm. The carbons of the cyclohexyl ring will appear in the upfield region.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 168.1135, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for key functional groups. Expect to see N-H stretching vibrations for the amine group around 3300-3500 cm⁻¹, C-H stretches for the cyclohexyl group below 3000 cm⁻¹, and characteristic C=N and C-O-C stretching vibrations for the oxadiazole ring in the 1600-1000 cm⁻¹ region.[4][7]
Applications in Drug Discovery and Medicinal Chemistry
Oxadiazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][8][9] 3-Cyclohexyl-1,2,4-oxadiazol-5-amine represents a valuable scaffold for the development of new therapeutic agents. The primary amine at the 5-position serves as a versatile handle for the synthesis of compound libraries through techniques like amide coupling or reductive amination. The lipophilic cyclohexyl group can be explored for its role in binding to specific protein targets. This compound is an excellent starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.
Conclusion
This technical guide has provided a detailed overview of 3-Cyclohexyl-1,2,4-oxadiazol-5-amine, from its fundamental chemical structure to a practical, step-by-step synthetic protocol and methods for its characterization. The presented workflow is designed to be robust and reproducible, providing a solid foundation for researchers to synthesize and further investigate this and related compounds. As the demand for novel chemical entities in drug discovery continues to grow, a thorough understanding of such versatile heterocyclic scaffolds is paramount.
References
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub.
-
3-cyclohexyl-N-isopropyl-1,2,4-oxadiazol-5-amine. PubChem. Available at: [Link]
-
Synthesis and preliminary pharmacological studies of some 3-substituted 5-amino-1,2,4-oxadiazoles. PubMed. Available at: [Link]
-
Synthesis of 1,2,4 oxadiazol-5-imine, 1,2,4-triazol-3-imine and derivatives: a substituted cyanamide-based strategy for heterocycle synthesis. University of Lincoln. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. Available at: [Link]
-
SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF NOVEL OXADIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening. ResearchGate. Available at: [Link]
-
(PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. Available at: [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]
-
Synthesis of some substituted 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles from 2-(2,3-dimethylphenyl amino) benzoic acid. ResearchGate. Available at: [Link]
-
2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. Available at: [Link]
-
5-cyclohexyl-1,3,4-oxadiazol-2-amine. PubChemLite. Available at: [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
(PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. Available at: [Link]
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The 3-Substituted-1,2,4-Oxadiazol-5-Amine Scaffold in Medicinal Chemistry
This guide details the strategic application, synthesis, and medicinal chemistry logic of the 3-substituted-1,2,4-oxadiazol-5-amine scaffold.
Technical Guide for Drug Development Professionals
Executive Summary
The 3-substituted-1,2,4-oxadiazol-5-amine is a "privileged scaffold" in modern drug discovery, valued primarily as a non-classical bioisostere for the amide bond and carboxylic acid functionalities.[1] Unlike its 1,3,4-isomer or the 5-alkyl variants, the 5-amino-1,2,4-oxadiazole offers a unique electrostatic profile: it combines a weak basic exocyclic amine with an electron-deficient aromatic core, providing metabolic stability against amidases while retaining critical hydrogen-bond donor/acceptor motifs. This guide explores its structural logic, validated synthetic protocols, and application in lead optimization.
Part 1: Structural Logic & Bioisosterism
The Bioisosteric Rationale
In hit-to-lead optimization, replacing a labile amide bond (-CONH-) with a heteroaromatic ring is a standard strategy to improve metabolic stability and membrane permeability. The 1,2,4-oxadiazol-5-amine is particularly effective because it mimics the planar geometry and electronic distribution of the amide bond but eliminates the hydrolytic susceptibility.
| Feature | Amide (-CONH-) | 1,2,4-Oxadiazol-5-amine | Medicinal Chemistry Impact |
| Geometry | Planar, trans-preferred | Planar, rigid | Preserves binding pocket geometry. |
| H-Bond Donor | NH (1 donor) | Exocyclic -NH₂ (2 donors) | Additional interaction point for Asp/Glu residues. |
| H-Bond Acceptor | Carbonyl O | Ring Nitrogens (N2, N4) | N4 is the primary acceptor; N2 is less basic. |
| Metabolism | High (Amidases/Proteases) | Low (Oxidative only) | Extends half-life ( |
| pKa | Neutral | Weakly Basic / Neutral | Modulates solubility without introducing a charge at physiological pH. |
Electronic Properties
The 1,2,4-oxadiazole ring is electron-deficient. This pulls electron density from the exocyclic 5-amino group, making it significantly less basic than a typical aniline or alkyl amine.
-
Hammett Correlation: The pKa of the exocyclic amine is influenced by the substituent at the 3-position (
). Electron-withdrawing groups at further reduce the basicity of the 5-amino group. -
Tautomerism: While the amino form is dominant, the imino tautomer can participate in binding interactions, particularly in solvent-exposed regions of a protein target.
Part 2: Synthetic Strategies
The construction of the 3-substituted-1,2,4-oxadiazol-5-amine core relies on the cyclization of amidoxime intermediates. Two primary routes are industry-standard: the Cyanogen Bromide (BrCN) Cyclization and the Trichloromethyl Displacement .
Route A: Cyanogen Bromide Cyclization (The Standard)
This is the most direct method. It involves the reaction of an amidoxime with cyanogen bromide in the presence of a mild base.
-
Mechanism: The amidoxime oxygen attacks the nitrile carbon of BrCN, displacing bromide to form an O-cyanobenzamidoxime intermediate. An intramolecular nucleophilic attack by the amidoxime nitrogen onto the nitrile carbon closes the ring.
-
Advantages: One-pot procedure; mild conditions; high functional group tolerance.
-
Safety: Requires handling of BrCN (highly toxic).[2]
Route B: Trichloromethyl Displacement (The Fallback)
Used when the substrate is sensitive to BrCN or when a specific 5-leaving group is required for further diversity.
-
Step 1: Acylation of amidoxime with trichloroacetic anhydride to form 5-(trichloromethyl)-1,2,4-oxadiazole.
-
Step 2: Nucleophilic aromatic substitution (
) of the trichloromethyl group with ammonia (or primary amines). -
Advantages: Allows for the introduction of substituted amines at the 5-position if alkylamines are used instead of ammonia.
Visualization of Synthetic Logic
Caption: Comparative synthetic pathways for the 1,2,4-oxadiazol-5-amine scaffold. Route A (Solid Blue) is the preferred one-pot method.
Part 3: Medicinal Chemistry Applications (Case Studies)
Case Study: APE1 Inhibitors (Amide Bioisostere)
Target: Apurinic/Apyrimidinic Endonuclease 1 (APE1), a DNA repair enzyme implicated in cancer resistance.
-
Challenge: The lead compound contained a labile amide bond susceptible to rapid metabolic cleavage.
-
Solution: Researchers replaced the amide linkage with a 1,2,4-oxadiazole ring.[3][4][5][6]
-
Outcome: The 1,2,4-oxadiazol-5-amine derivative (specifically the 3-methyl isomer used as a building block for N-functionalization) demonstrated maintained potency (
in low range) while significantly improving metabolic stability compared to the open-chain amide and ester analogs. The 5-amino group provided a critical H-bond donor to the active site residues, mimicking the amide NH.
Case Study: AChE Inhibitors (Alzheimer's Disease)
Target: Acetylcholinesterase (AChE).[7][8][9]
-
Strategy: 3,5-Disubstituted-1,2,4-oxadiazoles were designed to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
-
Role of Scaffold: The oxadiazole ring served as a rigid linker that positioned the 3-aryl and 5-amino/hydrazide moieties correctly. The 5-amino variants showed improved blood-brain barrier (BBB) permeability predictions due to reduced polarity compared to the corresponding hydrazides.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 3-Phenyl-1,2,4-oxadiazol-5-amine (via BrCN)
This protocol is self-validating through the observation of the intermediate dissolution and product precipitation.
Reagents:
-
Benzamidoxime (1.0 eq)
-
Cyanogen Bromide (BrCN) (1.1 eq) [DANGER: Highly Toxic] [2]
-
Sodium Carbonate (
) (1.5 eq) or Potassium Carbonate ( ) -
Solvent: Methanol or Ethanol/Water (1:1)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Benzamidoxime (10 mmol) in Methanol (20 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add solid Sodium Carbonate (15 mmol).
-
Reaction: Add a solution of Cyanogen Bromide (11 mmol) in Methanol (5 mL) dropwise over 15 minutes. Observation: The suspension may thicken.
-
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting amidoxime (more polar) should disappear.
-
Work-up: Pour the reaction mixture into crushed ice/water (100 mL). The product usually precipitates as a white or off-white solid.
-
Isolation: Filter the solid, wash copiously with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water or purified via column chromatography if necessary.
-
Expected Yield: 70–85%.[7]
-
Validation:
NMR (DMSO- ) typically shows a broad singlet for the protons around 7.5–8.5 ppm (exchangeable with ).
-
Protocol B: Synthesis via Trichloromethyl Intermediate
Use this route if the amidoxime contains nucleophilic side chains incompatible with BrCN.
Step-by-Step:
-
Acylation: Dissolve the amidoxime (10 mmol) in Toluene (30 mL). Add Trichloroacetic Anhydride (12 mmol). Reflux for 2 hours.
-
Solvent Removal: Evaporate the solvent in vacuo to obtain the crude 5-(trichloromethyl)-3-phenyl-1,2,4-oxadiazole.
-
Substitution: Redissolve the crude oil in THF (20 mL). Bubble Ammonia gas (
) through the solution for 30 minutes at 0°C, or add concentrated Ammonium Hydroxide ( ) and stir at room temperature overnight. -
Work-up: Evaporate THF, dilute with water, and extract with Ethyl Acetate. Wash with brine, dry over
, and concentrate.
Part 5: Bioisosteric Mapping Logic
The following diagram illustrates the logical flow of replacing an amide with the oxadiazole scaffold during lead optimization.
Caption: Decision tree for deploying the 1,2,4-oxadiazol-5-amine scaffold to resolve metabolic instability in amide-containing leads.
References
-
Bioisosteric Applications & Synthesis
- Title: Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Deriv
- Source: ResearchG
-
URL:[Link]
-
APE1 Inhibitor Case Study
- Title: Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors.
- Source: N
-
URL:[Link]
-
One-Pot Synthesis Methodology
-
General 1,2,4-Oxadiazole Medicinal Chemistry
Sources
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- 6. researchgate.net [researchgate.net]
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- 10. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
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The 1,2,4-Oxadiazole Scaffold: A Technical Guide to Bioisosteric Implementation in Drug Design
Executive Summary
The 1,2,4-oxadiazole ring has transcended its role as a mere chemical curiosity to become a cornerstone in modern medicinal chemistry.[1] As a non-classical bioisostere for esters and amides, it offers a unique solution to the "stability-solubility-permeability" trilemma. This guide analyzes the physicochemical rationale for its deployment, details high-efficiency synthetic protocols (specifically the T3P mediated route), and examines its critical role in approved therapeutics like Ozanimod and Ataluren.
Structural & Physicochemical Basis
The utility of the 1,2,4-oxadiazole ring stems from its ability to mimic the spatial and electronic properties of amide and ester linkages while eliminating their metabolic liabilities.[2]
Amide Bioisosterism
The 1,2,4-oxadiazole ring is planar, maintaining the flat topology required for binding pockets that accommodate peptide bonds. Unlike the amide bond, which exists in cis/trans equilibrium (predominantly trans), the oxadiazole locks the substituents into a fixed geometry, reducing the entropic penalty of binding.
Key Physicochemical Comparisons:
| Property | Amide (-CONH-) | 1,2,4-Oxadiazole | Impact on Drug Design |
| Geometry | Planar (cis/trans) | Planar (Rigid) | Pre-organization improves binding affinity. |
| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor (N2, N4, O) | Loss of NH donor can improve membrane permeability (LogP modulation). |
| Dipole Moment | ~3.7 - 4.0 D | ~3.0 - 4.0 D | Maintains electrostatic recognition elements. |
| Metabolic Stability | Susceptible to Amidases | Resistant to Hydrolysis | Significantly extends half-life ( |
| pKa Influence | Neutral | Weakly Basic | Modulates solubility without introducing strong charge. |
Regiochemistry: The 3,5-Substitution Effect
The 1,2,4-oxadiazole is not symmetric. The electronic environment at C3 and C5 differs significantly:
-
C5-Position: More electrophilic due to the adjacent oxygen and nitrogen. It is more susceptible to nucleophilic attack.
-
C3-Position: Less electrophilic.
-
Design Implication: Placing a metabolically labile group or a bulky substituent at C5 can sterically shield the ring or alter its electronic susceptibility to metabolic enzymes.
Synthetic Methodologies: The T3P Protocol
While historical methods relied on activating carboxylic acids with acid chlorides or CDI (1,1'-Carbonyldiimidazole), these often require harsh conditions or tedious workups. The modern industry standard utilizes Propylphosphonic Anhydride (T3P) .
Why T3P?
-
Mild Conditions: Reactions often proceed at room temperature or mild heating.
-
One-Pot: Activation and cyclodehydration occur in the same vessel.
-
Water Scavenger: T3P drives the equilibrium toward the heterocycle by chemically consuming the water byproduct.
-
Safety: T3P byproducts are water-soluble phosphonates, easily removed during aqueous workup.
Synthetic Workflow Visualization
Figure 1: One-pot synthesis of 1,2,4-oxadiazoles using Propylphosphonic Anhydride (T3P).
Medicinal Chemistry Applications: Case Studies
Ozanimod (Zeposia)
Indication: Multiple Sclerosis, Ulcerative Colitis. Role of Oxadiazole: Ozanimod targets Sphingosine-1-Phosphate (S1P) receptors (specifically S1P1 and S1P5).[3][4][5] The 1,2,4-oxadiazole acts as a stable linker connecting the indane headgroup (critical for receptor pocket binding) and the benzonitrile tail. It mimics the spacer geometry of endogenous sphingosine lipids without the metabolic instability.
Figure 2: Mechanism of Action for Ozanimod. The oxadiazole core ensures bioavailability required for oral dosing.
Ataluren (Translarna)
Indication: Duchenne Muscular Dystrophy (nmDMD). Role of Oxadiazole: Ataluren promotes ribosomal readthrough of premature stop codons.[6][7][8] The 1,2,4-oxadiazole core is substituted with a fluorophenyl group and a benzoic acid. The planar, electron-deficient nature of the oxadiazole is hypothesized to stack with ribosomal RNA bases, facilitating the insertion of near-cognate tRNAs.
Metabolic Stability & ADME
While 1,2,4-oxadiazoles are celebrated for their resistance to esterases and amidases, they are not metabolically inert.
Hydrolytic Stability
The ring is stable in aqueous acid and base at physiological temperatures. Unlike esters, which are rapidly cleaved by plasma esterases, the oxadiazole ring typically survives first-pass metabolism intact.
Reductive Metabolism (The Achilles' Heel)
The N-O bond is the weak link. Under strong reducing conditions or specific enzymatic catalysis (e.g., cytosolic reductases), the N-O bond can be cleaved, leading to ring opening.[9]
-
Pathway: 1,2,4-Oxadiazole
Amidine + Carboxylic Acid (via reductive cleavage). -
Mitigation: Substitution at C3 and C5 with electron-donating groups or steric bulk can reduce the propensity for this reduction.
Experimental Protocols
Protocol: T3P-Mediated Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol is optimized for milligram-to-gram scale synthesis.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amidoxime (1.1 equiv)
-
T3P (Propylphosphonic anhydride), 50% wt in EtOAc (2.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (for solubility)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in EtOAc (concentration ~0.2 M).
-
Base Addition: Add TEA (3.0 eq) and stir at room temperature for 5 minutes.
-
Coupling: Add T3P solution (2.0 eq) dropwise. Stir for 10–15 minutes to form the active anhydride species.
-
Amidoxime Addition: Add the Amidoxime (1.1 eq) in one portion.
-
Cyclization:
-
Method A (Thermal): Heat the reaction mixture to reflux (approx. 75-80°C) for 4–12 hours. Monitor by LC-MS for the disappearance of the intermediate O-acylamidoxime.
-
Method B (Microwave): Transfer to a microwave vial. Irradiate at 100°C for 20–30 minutes.
-
-
Workup: Cool to room temperature. Dilute with water. Wash the organic layer with sat. NaHCO3 (to remove unreacted acid/T3P byproducts) and brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol: In Vitro Microsomal Stability Assay
Validates the bioisosteric advantage.
-
Preparation: Prepare a 10 mM stock of the test compound (Oxadiazole) and the reference (Ester analog) in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg protein/mL).
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system.
-
Sampling: Aliquot samples at t=0, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge to pellet proteins. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Success Criteria: The oxadiazole analog should show <20% degradation at 60 mins compared to >80% for the ester analog.
-
References
-
Patzke, S., et al. (2025). "1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years." European Journal of Medicinal Chemistry. Link
-
Augustine, J. K., et al. (2009).[10] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[11][12] Tetrahedron Letters. Link
-
Scott, F. L., et al. (2016). "Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist."[4] British Journal of Pharmacology. Link
-
Bostwick, R., et al. (2012). "Oxadiazole isomers: all bioisosteres are not created equal." MedChemComm. Link
-
European Medicines Agency. (2020). "Assessment Report: Zeposia (Ozanimod)." Link
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- 3. Ozanimod | CAS 1306760-87-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. SID 252827367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ozanimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ataluren - Wikipedia [en.wikipedia.org]
- 8. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. scribd.com [scribd.com]
An In-Depth Technical Guide to 3-Cyclohexyl-1,2,4-oxadiazol-5-amine: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexyl-1,2,4-oxadiazol-5-amine, a molecule of growing interest within the scientific community, belongs to the versatile class of 1,2,4-oxadiazole heterocycles. These five-membered aromatic rings, containing one oxygen and two nitrogen atoms, are recognized as valuable pharmacophores in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties to parent molecules. This unique characteristic has led to their incorporation into a wide array of therapeutic agents, spanning from anti-inflammatory and anticancer to antimicrobial and antiviral applications. The presence of the cyclohexyl group at the 3-position and an amine at the 5-position of the oxadiazole ring in 3-Cyclohexyl-1,2,4-oxadiazol-5-amine suggests its potential as a key building block in the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery and development.
Commercial Availability and Suppliers
3-Cyclohexyl-1,2,4-oxadiazol-5-amine (CAS No. 1240529-79-1) is commercially available from a number of specialized chemical suppliers. These vendors typically offer the compound in research-grade purities, suitable for a range of laboratory applications, from initial screening to lead optimization studies. When procuring this compound, it is crucial to request and review the Certificate of Analysis (CoA) to confirm its identity and purity. Spectroscopic data, such as NMR and LC-MS, should also be available from the supplier upon request.
Below is a summary of known suppliers for 3-Cyclohexyl-1,2,4-oxadiazol-5-amine:
| Supplier | Purity | Available Quantities | Catalog Number |
| BLDpharm | ≥95% | Inquire | 1251079-68-1[1] |
| ChemScene | ≥95% | Inquire | CS-0271529[2] |
| Sigma-Aldrich | Research Grade | Inquire | Varies by region |
| ChemBridge | Inquire | Inquire | Varies |
| Abovchem | 95% | 1g, etc. | Varies[3] |
Note: Availability and catalog numbers are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of 3-Cyclohexyl-1,2,4-oxadiazol-5-amine: A Field-Proven Protocol
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry, with the most common and robust method involving the cyclization of an O-acyl amidoxime intermediate.[4][5] This intermediate is typically formed from the reaction of an amidoxime with an acylating agent. For the synthesis of 3-Cyclohexyl-1,2,4-oxadiazol-5-amine, a two-step approach starting from commercially available cyclohexanecarbonitrile is proposed.
Diagram of the Synthetic Workflow
Sources
Application and Protocol Guide: Synthesis of 1,2,4-Oxadiazole Amines using T3P® and EDC Coupling Reagents
Introduction: The Significance of 1,2,4-Oxadiazole Amines in Modern Drug Discovery
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its unique physicochemical properties and its role as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is integral to a multitude of biologically active compounds, enhancing metabolic stability and modulating pharmacokinetic profiles. Aminated derivatives of 1,2,4-oxadiazoles are of particular interest to researchers and drug development professionals, as the amine group provides a crucial handle for further molecular elaboration and for establishing key interactions with biological targets.
This guide provides an in-depth exploration of two robust and widely adopted coupling reagents for the synthesis of 1,2,4-oxadiazole amines: Propanephosphonic Acid Anhydride (T3P®) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). We will delve into the mechanistic underpinnings of each reagent, present detailed, field-proven protocols, and offer insights into optimizing these critical transformations.
Core Synthetic Strategy: The Amidoxime Route
The most prevalent and versatile pathway to 3,5-disubstituted 1,2,4-oxadiazoles commences with an amidoxime. The synthesis follows a two-stage process: the O-acylation of the amidoxime with a carboxylic acid, followed by an intramolecular cyclodehydration to forge the heterocyclic ring.[1][2] The efficiency of this process hinges on the critical activation of the carboxylic acid, a role expertly filled by coupling reagents like T3P® and EDC.
Part 1: T3P®-Mediated Synthesis of 1,2,4-Oxadiazole Amines
Propanephosphonic Acid Anhydride (T3P®) has emerged as a superior coupling and dehydrating agent in organic synthesis.[3] It is lauded for its efficiency, mild reaction conditions, broad functional group tolerance, and exceptionally clean reaction profiles, which stem from the formation of water-soluble byproducts that are easily removed during aqueous workup.[4] These attributes make T3P® particularly attractive for both laboratory-scale and large-scale synthesis of pharmaceutical intermediates.[5][4]
Mechanism of T3P®-Mediated Coupling and Cyclization
The T3P®-mediated synthesis of 1,2,4-oxadiazoles is a one-pot procedure that seamlessly combines carboxylic acid activation, O-acylation of the amidoxime, and subsequent cyclodehydration.
Diagram 1: T3P®-Mediated Synthesis of 1,2,4-Oxadiazoles
Caption: Workflow for T3P®-mediated 1,2,4-oxadiazole synthesis.
-
Carboxylic Acid Activation: In the presence of a base, the carboxylic acid reacts with T3P® to form a highly reactive mixed anhydride intermediate.[6][7]
-
O-Acylation: The nucleophilic hydroxyl group of the amidoxime attacks the activated carboxylic acid, forming the key O-acyl amidoxime intermediate.
-
Cyclodehydration: T3P® then acts as a potent dehydrating agent, facilitating the intramolecular cyclization of the O-acyl amidoxime with the elimination of water to yield the stable 1,2,4-oxadiazole ring.[8][9]
Protocol 1: T3P®-Mediated One-Pot Synthesis of a 3-Amino-Substituted 1,2,4-Oxadiazole
This protocol describes the coupling of a protected amino-carboxylic acid with a substituted amidoxime.
Materials:
-
N-Boc-glycine (1.0 eq)
-
4-Methoxybenzamidoxime (1.0 eq)
-
T3P® (50% solution in ethyl acetate, 1.5 eq)
-
Pyridine (3.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-glycine (1.0 eq) and 4-methoxybenzamidoxime (1.0 eq).
-
Dissolve the solids in ethyl acetate (approx. 0.2 M concentration relative to the limiting reagent).
-
Cool the mixture to 0 °C using an ice bath.
-
Add pyridine (3.0 eq) to the solution and stir for 5 minutes.
-
Slowly add the T3P® solution (1.5 eq) dropwise via syringe, maintaining the internal temperature below 10 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Self-Validation: The aqueous wash is critical for hydrolyzing and removing the phosphate byproducts generated from T3P®.[6]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc protected 1,2,4-oxadiazole amine.
Part 2: EDC-Mediated Synthesis of 1,2,4-Oxadiazole Amines
EDC is a zero-length carbodiimide crosslinker that is highly effective for amide bond formation, particularly in aqueous or mixed aqueous/organic media.[10][11][12] Its utility extends to the synthesis of 1,2,4-oxadiazoles, where it serves as an efficient activator for the initial O-acylation step.[13] The resulting urea byproduct is water-soluble, simplifying purification.[14][15]
Mechanism of EDC-Mediated Coupling
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.
Diagram 2: EDC-Mediated O-Acylation Mechanism
Caption: EDC activates carboxylic acids for O-acylation.
-
Activation: EDC reacts with a carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive and susceptible to hydrolysis, making its prompt reaction with a nucleophile essential.[10][11]
-
Nucleophilic Attack: The amidoxime attacks the O-acylisourea intermediate, leading to the formation of the O-acyl amidoxime and the release of the EDC-urea byproduct.[16]
-
Cyclization: The O-acyl amidoxime intermediate must then be cyclized to the 1,2,4-oxadiazole. This step often requires a separate thermal or base-mediated dehydration step, unlike the one-pot T3P® procedure.[13]
Protocol 2: Two-Step Synthesis of a 1,2,4-Oxadiazole Amine via EDC Coupling
This protocol outlines the initial EDC-mediated coupling followed by a separate cyclization step.
Materials:
-
4-Cyanobenzoic acid (1.0 eq)
-
N'-hydroxy-4-methoxybenzimidamide (Amidoxime, 1.05 eq)
-
EDC·HCl (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq) Optional but recommended
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF)
-
Toluene
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
Step A: EDC-Mediated O-Acylation
-
In a round-bottom flask, dissolve 4-cyanobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Causality Note: HOBt is often added to suppress side reactions and minimize potential racemization by forming a more stable active ester intermediate.[17]
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amidoxime (1.05 eq) in DMF and add DIPEA (2.5 eq).
-
Add the amidoxime/DIPEA solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor by LC-MS for the formation of the O-acyl amidoxime intermediate.
Step B: Thermal Cyclodehydration
-
Once the O-acylation is complete, add toluene to the reaction mixture.
-
Heat the mixture to 100-110 °C and stir for 4-8 hours. The cyclization can be monitored by observing the disappearance of the O-acyl amidoxime intermediate by LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or silica gel chromatography to yield the final 1,2,4-oxadiazole product.
Comparative Analysis: T3P® vs. EDC
| Feature | T3P® | EDC |
| Reaction Type | One-pot coupling & cyclodehydration[9][18] | Typically a two-step process (coupling then cyclization)[13] |
| Byproducts | Water-soluble phosphonates[6][19] | Water-soluble urea[14][15] |
| Workup | Simple aqueous extraction[5][20] | Simple aqueous extraction |
| Reaction Conditions | Mild (0 °C to RT)[20] | Mild (Room Temperature) |
| Efficiency | High yields, acts as both coupling and dehydrating agent[5][8] | Good yields for coupling; requires separate dehydration step |
| Epimerization Risk | Very low, suitable for chiral substrates[19][20][21] | Low, especially with additives like HOBt[17] |
| Cost & Handling | Commercially available as a stable solution in various solvents[5] | Solid hydrochloride salt, can be hygroscopic[15] |
Troubleshooting and Optimization
-
Incomplete Cyclization: If the O-acyl amidoxime intermediate persists, especially in the EDC protocol, prolonged heating or the addition of a non-nucleophilic base during the cyclization step may be required.[22]
-
Low Yields: Ensure anhydrous conditions, as both T3P® and the EDC O-acylisourea intermediate are sensitive to hydrolysis.[5][11] The order of addition can also be critical; for T3P®, slow addition to the mixture of acid, amidoxime, and base is recommended.[21]
-
Side Product Formation: With EDC, the primary side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which can be minimized by the addition of HOBt or by ensuring the nucleophile is present to trap the intermediate quickly.[23]
Conclusion
Both T3P® and EDC are powerful reagents for the synthesis of 1,2,4-oxadiazole amines, each offering distinct advantages. T3P® provides an elegant and highly efficient one-pot solution, combining coupling and cyclodehydration into a single, clean step. This makes it an exceptional choice for streamlining synthetic routes and for reactions involving sensitive, chiral substrates. EDC offers a reliable and cost-effective method for the initial O-acylation, and while it often requires a subsequent cyclization step, it remains a staple in the synthetic chemist's toolbox. The choice between these reagents will ultimately depend on the specific substrate, scale, and desired process efficiency for the target molecule.
References
-
Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]
-
ResearchGate. Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis | Request PDF. [Link]
-
Semantic Scholar. Propanephosphonic acid anhydride (T3P). A benign reagent for diverse applications inclusive of large-scale synthesis. [Link]
-
Wróblewska, A., Paluch, P., Wielgus, E., Bujacz, G., Dudek, M. K., & Potrzebowski, M. J. (2017). Approach toward the Understanding of Coupling Mechanism for EDC Reagent in Solvent-Free Mechanosynthesis. Organic Letters, 19(19), 5348-5351. [Link]
-
Curia Global. Propane-phosphonic Acid Anhydride – T3P® Reagent. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
-
Chem Reactor. (2023, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]
-
ResearchGate. Reaction mechanism of the EDC-catalyzed amidation. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Actim (S.R.L.). EDAC – Water soluble Carbodiimide. [Link]
-
ResearchGate. ChemInform Abstract: Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. [Link]
-
RJPT. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
-
Postnikov, P. S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(21), 6649. [Link]
-
Ilangovan, A., Saravanakumar, S., & Umesh, S. (2015). T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Chemical Sciences, 127(7), 1243-1248. [Link]
-
ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review). [Link]
-
Curia Global. Understanding T3P® from start to finish. [Link]
-
Patel, K., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-19. [Link]
-
Waghmare, A. A., Hindupur, R., & Pati, H. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 87-120. [Link]
-
Svatunek, D., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 31(6), 1635-1643. [Link]
-
AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(36), e202302325. [Link]
-
Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Tetrahedron, 65(48), 10005-10011. [Link]
-
Scribd. Efficient T3P Synthesis of Oxadiazoles. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
-
ResearchGate. NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation | Request PDF. [Link]
-
Yang, D., et al. (2013). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 11(3), 485-491. [Link]
-
ResearchGate. Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles a-c. [Link]
-
Postnikov, P. S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. [Link]
-
PubMed. Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. [Link]
-
van der Meijden, P. F., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6833-6840. [Link]
-
A one-pot multistep cyclization yielding thiadiazoloimidazole derivatives. PMC. [Link]
-
National Institutes of Health. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. [Link]
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- 1. benchchem.com [benchchem.com]
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- 6. m.youtube.com [m.youtube.com]
- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
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- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
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Removing unreacted amidoxime impurities from oxadiazole products
Topic: Removing Unreacted Amidoxime Impurities
Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: October 26, 2023
Introduction: The "Sticky" Nucleophile Problem
In the synthesis of 1,2,4-oxadiazoles (often used as bioisosteres for esters or amides in peptidomimetics), the cyclization of O-acyl amidoximes is the critical step.[1] However, incomplete cyclization or residual starting material often leaves unreacted amidoxime in the crude mixture.
Why is this a problem?
Amidoximes (
-
Co-elute with the product on silica gel due to "tailing."
-
Inhibit crystallization by acting as surfactants in the crystal lattice.
-
Decompose slowly into nitriles or amides, contaminating stability studies.
This guide provides a tiered troubleshooting approach, moving from bulk removal (extraction) to high-precision polishing (scavenging/chromatography).
Module 1: Diagnosis & Detection
Q: How do I definitively confirm the presence of amidoxime impurities if they co-elute by UV?
A: Use the Ferric Chloride (
The Protocol:
-
Run your TLC plate (silica).
-
Dip the plate in 10% aqueous
solution (or spray). -
Result: Amidoximes (and hydroxamic acids) chelate iron, instantly producing a deep red/violet spot . The 1,2,4-oxadiazole product will generally not stain or will appear faint yellow/brown.
Technical Insight: The amidoxime functionality acts as a bidentate ligand for Fe(III). This test is sensitive down to <1% impurity levels.
Module 2: The First Line of Defense (Workup)
Q: My crude NMR shows ~15% amidoxime. Standard water/brine washes didn't remove it. Why?
A: You likely didn't exploit the pKa differential correctly. Amidoximes are amphoteric. They can function as weak bases (protonation of the amine, pKa ~5–6) or weak acids (deprotonation of the oxime hydroxyl, pKa ~11). 1,2,4-oxadiazoles are far less basic (pKa ~ -1 to 1) and are neutral in mild conditions.
The Solution: The "pH Swing" Wash Do not rely on neutral brine. You must force the amidoxime into the aqueous layer.
Step-by-Step Protocol:
-
Dissolve: Take up the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsions are more common with amidoximes in DCM).
-
Acid Wash (Targeting the Amine):
-
Wash the organic layer 2x with 0.5 M or 1.0 M HCl .
-
Mechanism: This protonates the amidoxime (
), making it water-soluble. The neutral oxadiazole stays in the organic layer. -
Caution: Keep the acid dilute and cold (0°C) if your oxadiazole has acid-labile side groups (e.g., Boc protecting groups).
-
-
Check Aqueous Layer: Spot the aqueous wash on TLC and stain with
to confirm you are pulling out the impurity. -
Neutralize & Dry: Wash the organic layer with saturated
, then Brine, and dry over .
Data Summary: Solubility Profile
| Species | pH 1 (Dilute HCl) | pH 7 (Water) | pH 12 (Dilute NaOH) |
|---|---|---|---|
| Amidoxime | Soluble (Ionic) | Partially Soluble | Soluble (Ionic) |
| 1,2,4-Oxadiazole | Insoluble (Organic) | Insoluble (Organic) | Insoluble (Organic) |
Module 3: Chromatographic Strategies
Q: The acid wash failed (or my product is acid-sensitive). The amidoxime is "streaking" through my column and contaminating all fractions. How do I fix this?
A: You are fighting Hydrogen Bonding. Deactivate the Silica.
Amidoximes interact strongly with the silanols (
Troubleshooting Steps:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).[2]
-
Why: TEA blocks the acidic silanol sites, preventing the amidoxime from "sticking" and dragging. It usually tightens the amidoxime band and elutes it earlier, separating it from the oxadiazole.
-
-
Alternative Stationary Phase: If silica fails, switch to Reverse Phase (C18) .
-
Amidoximes are significantly more polar than oxadiazoles. On C18 (Water/Acetonitrile gradient), the amidoxime will elute near the solvent front, while the lipophilic oxadiazole retains longer.
-
Module 4: Chemical Scavenging (The "Nuclear" Option)
Q: I have <2% residual amidoxime that I cannot crystallize or chromatograph away. Is there a chemical fix?
A: Yes. Derivatize the impurity to change its physical properties. If the amidoxime is persistent, react it with an electrophile that turns it into something easily separable.
Protocol: The Anhydride Scavenge
-
Reagent: Add 1.5 equivalents (relative to the impurity, estimated by NMR) of Acetic Anhydride or Benzoyl Chloride to the crude mixture in DCM/Pyridine.
-
Reaction: Stir for 30 minutes at RT.
-
The Result: The amidoxime converts to the O-acyl amidoxime (intermediate).[1][3]
-
Separation:
-
This intermediate is significantly less polar than the free amidoxime. It will move to a much higher Rf on silica, allowing easy separation from your oxadiazole.
-
Alternatively: If you heat this mixture, you might actually cyclize the remaining impurity into the product (increasing yield), though this depends on the R-group match.
-
Visualizing the Workflow
Figure 1: Decision matrix for selecting the appropriate purification method based on product stability.
Module 5: Solid-Phase Scavenging (Resins)
Q: I am in late-stage synthesis and cannot use liquid reagents. Are there resins for this?
A: Use Electrophilic Scavenger Resins. You need a resin that reacts with the nucleophilic amine/oxime of the impurity.
Recommended Resins:
-
Isocyanate Resins (e.g., PS-Isocyanate): Reacts with the amine of the amidoxime to form a urea.
-
Aldehyde Resins (e.g., PS-Benzaldehyde): Reacts to form an imine/oxime linkage.
Protocol:
-
Dissolve crude product in dry DCM or THF.
-
Add 3–5 equivalents (w.r.t impurity) of resin.
-
Shake gently for 2–4 hours.
-
Filter: The impurity is now covalently bound to the bead. The filtrate contains pure oxadiazole.
References
-
Synthesis and Properties: Pace, A., & Buscemi, S. (2017). The Chemistry of 1,2,4-Oxadiazoles. Advances in Heterocyclic Chemistry.
-
Purification Logic: SciFinder/CAS Common Synthetic Methods. General Workup Procedures for Amidoximes.
-
Scavenging Resins: Biotage. Strategies for Work-up and Purification using Isolute Scavengers.
-
Staining Reagents: EMD Millipore. TLC Visualization Reagents: Ferric Chloride.
Sources
Technical Guide: 1H NMR Spectral Analysis of 3-Cyclohexyl-1,2,4-oxadiazol-5-amine
Executive Summary
3-Cyclohexyl-1,2,4-oxadiazol-5-amine represents a specific challenge in small molecule characterization due to the amphoteric nature of the 5-amino group and the conformational mobility of the 3-cyclohexyl substituent.
This guide serves as a comparative technical manual for researchers validating this structure. Unlike standard spectral lists, this document focuses on differentiation strategies : distinguishing the target compound from its common regioisomer (5-cyclohexyl-1,2,4-oxadiazol-3-amine) and selecting the correct solvent system to prevent false-negative integration of exchangeable protons.
Part 1: Structural Context & The "Regioisomer Problem"
In the synthesis of 1,2,4-oxadiazoles, particularly via the reaction of amidoximes with cyanogen bromide or cyanamide, regioisomerism is a frequent impurity profile.
-
Target Structure (A): 3-Cyclohexyl-1,2,4-oxadiazol-5-amine.
-
Common Alternative (B): 5-Cyclohexyl-1,2,4-oxadiazol-3-amine.
The distinction is critical as the pharmacological profiles (e.g., metabolic stability, H-bond donor capability) differ significantly between the 3-amino and 5-amino variants.
Decision Workflow: Structural Elucidation
The following logic flow illustrates the step-by-step process to confirm the 3-cyclohexyl-5-amine structure over its alternatives.
Figure 1: Logical workflow for validating 1,2,4-oxadiazole regioisomers. Note the critical solvent switch step.
Part 2: Experimental Protocol & Solvent Comparison
The choice of deuterated solvent is the single most significant variable in the successful characterization of this compound. The 5-amino group is capable of tautomerization and rapid proton exchange.
Comparative Performance: CDCl₃ vs. DMSO-d₆[1][2]
| Feature | Alternative 1: CDCl₃ | Recommended: DMSO-d₆ | Technical Insight |
| NH₂ Signal | Poor. Often appears as a very broad hump (5.0–6.5 ppm) or is invisible due to rapid exchange and quadrupole broadening. | Excellent. Sharp singlet (7.0–7.8 ppm). DMSO acts as a H-bond acceptor, "locking" the protons and slowing exchange. | Use DMSO for integration.[1] CDCl₃ leads to under-estimation of purity. |
| Cyclohexyl (H-1') | 2.75 ppm. Multiplet is often overlapped if other aliphatic impurities are present. | 2.65 ppm. Distinct triplet of triplets (tt). | The H-1' methine is the diagnostic handle for the cyclohexyl ring attachment. |
| Water Peak | ~1.56 ppm (overlaps with cyclohexyl ring protons). | ~3.33 ppm (clear of the aliphatic region). | Water in CDCl₃ obscures the high-field cyclohexyl multiplets (1.2–1.6 ppm). |
| Solubility | Moderate. | High. | Polar 5-amino-oxadiazoles dissolve faster in DMSO. |
Recommended Acquisition Parameters
-
Concentration: 5–10 mg in 0.6 mL DMSO-d₆.
-
Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration of the slowly relaxing quaternary carbons if running 13C.
-
D1 (Relaxation Delay): Set to ≥ 3.0 seconds. The cyclohexyl protons relax quickly, but the amine protons require time to equilibrate for accurate integration.
Part 3: Detailed Spectral Assignment
The following data represents the idealized assignment for 3-Cyclohexyl-1,2,4-oxadiazol-5-amine in DMSO-d₆ (300 K) .
1H NMR Data Table
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| NH₂ | Amine | 7.45 – 7.65 | s (br) | 2H | - | Diagnostic. Disappears upon D₂O shake. Chemical shift is sensitive to concentration.[2] |
| H-1' | CH (Methine) | 2.60 – 2.75 | tt | 1H | J ≈ 11.0, 3.5 | Deshielded by the oxadiazole ring (anisotropic effect). The "tt" splitting comes from 2 axial and 2 equatorial neighbors. |
| H-2',6' | CH₂ (Eq) | 1.85 – 1.95 | m | 2H | - | Equatorial protons are deshielded relative to axial counterparts. |
| H-2',6' | CH₂ (Ax) | 1.65 – 1.75 | m | 2H | - | Partially overlapped with H-3',5'. |
| H-3',5' | CH₂ | 1.35 – 1.55 | m | 4H | - | The "bulk" of the cyclohexyl ring. |
| H-4' | CH₂ | 1.20 – 1.35 | m | 2H | - | Most shielded protons, furthest from the heterocycle. |
Comparative Analysis: Distinguishing the Regioisomer
If you suspect you have synthesized 5-cyclohexyl-1,2,4-oxadiazol-3-amine (the alternative isomer), look for these subtle shifts:
-
Amine Shift: The 3-NH₂ is typically more shielded (shifted upfield, ~6.0–7.0 ppm) compared to the 5-NH₂ (~7.5 ppm) due to the different electronic environment of the nitrogen in the 3-position versus the 5-position.
-
Methine (H-1') Shift: In the 5-cyclohexyl isomer, the methine proton is attached to C5. C5 is flanked by O and N, whereas C3 is flanked by N and N. This results in a slight chemical shift difference for the H-1' proton, often shifting it downfield by 0.1–0.2 ppm in the 5-substituted isomer.
Part 4: Advanced Validation (Self-Validating Protocols)
To ensure scientific integrity, a 1D Proton NMR is often insufficient for absolute regiochemical assignment. Use these two specific checks to validate the structure.
Protocol 1: The D₂O Shake (Chemical Verification)
-
Purpose: Confirm the signal at ~7.6 ppm is indeed the amine and not an aromatic impurity.
-
Method:
-
Acquire standard spectrum in DMSO-d₆.
-
Add 1 drop of D₂O to the NMR tube.
-
Shake vigorously and wait 2 minutes.
-
Re-acquire.
-
-
Result: The peak at 7.6 ppm must vanish (or diminish significantly). If it remains sharp, the structure is incorrect (likely an aromatic CH).
Protocol 2: HMBC Connectivity (Structural Verification)
-
Purpose: Prove the Cyclohexyl ring is attached to C3, not C5.
-
Method: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation).
-
Diagnostic Correlation:
-
Look for the cross-peak between H-1' (Cyclohexyl methine) and the oxadiazole carbons.
-
Target (3-sub): H-1' correlates to C3 (typically ~168 ppm).
-
Alternative (5-sub): H-1' correlates to C5 (typically ~175-180 ppm).
-
Note: C5 in 5-amino-oxadiazoles is very deshielded due to the attached amine and ring oxygen.
-
References
-
General 1,2,4-Oxadiazole NMR Characterization
-
Jakopin, Ž., & Dolenc, M. S. (2007). Conventional and microwave-assisted synthesis of 1,2,4-oxadiazoles. Current Organic Chemistry.
-
-
Solvent Effects on Amine Shifts
-
Abraham, R. J., et al. (2006). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Journal of Physical Organic Chemistry.
-
- Cyclohexyl Ring Conformation & Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference Text).
- Regioisomer Differentiation in 1,2,4-Oxadiazoles: Olesen, P. H. (2005). The chemistry of 1,2,4-oxadiazoles. Current Organic Chemistry.
-
NMR Impurity Tables (Solvent References)
Sources
3-Cyclohexyl-1,2,4-oxadiazol-5-amine: The Hydrolysis-Resistant Amide Bioisostere
Topic: 3-Cyclohexyl-1,2,4-oxadiazol-5-amine as a Bioisostere for Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The amide bond (
Part 1: The Bioisosteric Rationale (The "Why")
Physicochemical Comparison
The 1,2,4-oxadiazole ring acts as a non-classical bioisostere for the amide bond. In the specific case of 3-Cyclohexyl-1,2,4-oxadiazol-5-amine , the cyclohexyl group mimics the lipophilic side chain (e.g., a leucine or cyclohexylalanine residue), while the oxadiazole-amine core mimics the amide linkage.
Table 1: Physicochemical Comparison of Amide vs. 1,2,4-Oxadiazole Bioisostere
| Feature | Amide ( | 1,2,4-Oxadiazol-5-amine | Impact on Drug Design |
| Hydrolytic Stability | Low (Susceptible to Amidases/Proteases) | High (Resistant to hydrolysis) | Significantly extends |
| Hydrogen Bonding | Strong Donor (NH) & Acceptor (CO) | Weak Donor ( | Maintains receptor binding but alters solvation penalty; improves membrane permeability. |
| Geometry | Planar (Resonance stabilized) | Planar (Aromatic heterocycle) | Preserves the critical spatial orientation of substituents. |
| Lipophilicity (LogP) | Moderate | High | Increases blood-brain barrier (BBB) penetration and passive transport. |
| pKa | Neutral | Weakly Basic ( | Reduced ionization at physiological pH compared to basic amines. |
Mechanism of Metabolic Stability
The primary failure mode for amide-containing drugs is enzymatic cleavage. Amidases attack the electrophilic carbonyl carbon. The 1,2,4-oxadiazole ring lacks this labile carbonyl; its "masked" carbonyl equivalent is part of a stable aromatic system.
Figure 1: Comparative metabolic fate. The amide bond undergoes rapid enzymatic hydrolysis, whereas the oxadiazole bioisostere resists cleavage, shifting clearance to slower Phase I oxidative pathways.
Part 2: Synthesis Protocol (The "How")
The synthesis of 3-Cyclohexyl-1,2,4-oxadiazol-5-amine is achieved via a robust two-step sequence starting from cyclohexanecarbonitrile. This route avoids unstable intermediates and uses readily available reagents.
Synthetic Workflow
Figure 2: Synthetic route for the target bioisostere.
Detailed Methodology
Step 1: Synthesis of N'-Hydroxycyclohexanecarboximidamide
-
Reagents: Cyclohexanecarbonitrile (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Carbonate (
, 1.5 eq). -
Solvent: Ethanol/Water (2:1 v/v).
-
Procedure:
-
Dissolve hydroxylamine hydrochloride and
in water. -
Add cyclohexanecarbonitrile dissolved in ethanol.
-
Reflux at 80°C for 6–12 hours. Monitor by TLC (Polar mobile phase).
-
Workup: Evaporate ethanol, extract with ethyl acetate, wash with brine, dry over
. -
Yield: Typically >85% (White solid).
-
Step 2: Cyclization to 3-Cyclohexyl-1,2,4-oxadiazol-5-amine
-
Reagents: Amidoxime intermediate (1.0 eq), Cyanogen Bromide (
, 1.1 eq), Potassium Bicarbonate ( , 1.5 eq). -
Solvent: Methanol or THF.
-
Procedure:
-
Caution:
is highly toxic. Handle in a fume hood. -
Dissolve the amidoxime in methanol.
-
Add
portion-wise at 0°C. -
Add
(solid or aqueous solution) slowly. -
Stir at room temperature for 2–4 hours.
-
Workup: Dilute with water. The product often precipitates. If not, extract with dichloromethane.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
-
Characterization: Confirm via
(Cyclohexyl multiplet 1.2–2.0 ppm, broad singlet 6.0–7.5 ppm) and LC-MS ( ).
-
Part 3: Experimental Validation (The "Proof")
To validate the bioisosteric replacement, you must demonstrate maintained potency with improved stability.
Protocol: Microsomal Stability Assay
This assay compares the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat).
-
NADPH Regenerating System.
-
Test Compounds (
final concentration). -
Internal Standard (e.g., Warfarin or Propranolol).
Procedure:
-
Pre-incubation: Mix microsomes (
) with test compound in phosphate buffer ( ) at 37°C for 5 mins. -
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot
at mins. -
Quenching: Add
ice-cold Acetonitrile (containing Internal Standard). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .
Expected Result: The oxadiazole analog should show a significantly longer
Protocol: LogP Determination (Shake-Flask Method)
Since oxadiazoles are more lipophilic, quantifying this shift is crucial for predicting BBB permeability.
-
System: Octanol/Water (phosphate buffered
). -
Equilibration: Saturate octanol with buffer and buffer with octanol for 24h.
-
Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer phase. Shake for 1 hour.
-
Measurement: Measure concentration in both phases via HPLC UV-Vis.
-
Calculation:
.
Part 4: Case Studies & Applications
The 3-cyclohexyl-1,2,4-oxadiazol-5-amine motif has been successfully employed in various therapeutic contexts where lipophilic amide mimics are required:
-
GPR88 Agonists: In the development of GPR88 agonists for CNS disorders, 1,2,4-oxadiazoles were used to replace labile amide bonds. The replacement maintained potency (
in nanomolar range) while improving brain penetration due to the removal of the hydrogen-bond donating amide nitrogen [1]. -
Anti-Infectives (Leishmania):
-cyclohexyl-1,2,4-oxadiazole derivatives have demonstrated significant anti-leishmanial activity.[1] The stability of the oxadiazole ring against the parasite's proteolytic enzymes is a key factor in its efficacy compared to linear peptide analogs [2]. -
Peptidomimetics: In protease inhibitors, replacing the scissile amide bond with a 1,2,4-oxadiazole ring effectively "locks" the conformation and prevents cleavage, converting a substrate into a competitive inhibitor [3].
References
-
Jin, C., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. Available at: [Link]
-
Brito, S. A., et al. (2024). Anti-Leishmania infantum in vitro effect of n-cyclohexyl-1,2,4-oxadiazole and its ADME/TOX parameters. BMC Pharmacology and Toxicology. Available at: [Link]
-
Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
O Pace, V., et al. (2015). Subjecting the 1,2,4-Oxadiazole Ring to Drug Discovery: A Review. Drug Discovery Today. Available at: [Link]
Sources
A Comparative Guide to the Molecular Docking of 3-Substituted-1,2,4-Oxadiazole Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, lauded for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities.[1] This guide, crafted for the discerning eye of researchers and drug development professionals, delves into the computational evaluation of a specific, promising subclass: 3-substituted-1,2,4-oxadiazole amines. Through a comparative lens, we will explore their molecular docking performance against validated biological targets, juxtaposing them with established and alternative inhibitors. This analysis is grounded in experimental data to provide a holistic view of their potential in therapeutic design.
The Ascendancy of the 1,2,4-Oxadiazole Core
The five-membered heterocyclic 1,2,4-oxadiazole ring is a cornerstone in medicinal chemistry, featuring in a range of biologically active molecules. Its inherent chemical properties, including resistance to metabolic degradation, make it an attractive component in the design of novel therapeutics with improved pharmacokinetic profiles. The strategic placement of an amine group, typically at the 5-position, introduces a key interaction point, capable of forming crucial hydrogen bonds within a protein's active site, thereby enhancing binding affinity and specificity.
Comparative Molecular Docking Analysis: A Tale of Two Targets
To provide a comprehensive and objective comparison, this guide will focus on two distinct and therapeutically relevant protein targets: Leishmania infantum sterol 14α-demethylase (CYP51), a critical enzyme in this protozoan parasite, and human tubulin, a well-established target for anticancer agents.
Case Study 1: Targeting Leishmaniasis with 3-Aryl-5-amino-1,2,4-oxadiazoles
Visceral leishmaniasis, caused by Leishmania infantum, remains a significant global health challenge. The parasite's CYP51 enzyme is a validated drug target, essential for the biosynthesis of ergosterol, a vital component of the parasite's cell membrane.[2] Inhibition of this enzyme leads to the disruption of the membrane's integrity and ultimately, parasite death.
A series of 3-aryl-5-amino-cyclohexyl-1,2,4-oxadiazoles has been investigated for their potential as anti-leishmanial agents. Molecular docking studies of these compounds against the crystal structure of L. infantum CYP51 (PDB ID: 3L4D) have provided valuable insights into their binding modes and have been correlated with their in vitro activity.
| Compound Class | Specific Example | Docking Score (kcal/mol) | Experimental Activity (IC50, µM) | Key Interactions with CYP51 Active Site |
| 3-Aryl-5-amino-1,2,4-oxadiazole | Ox1 (3-(p-methoxyphenyl)-5-(cyclohexylamino)-1,2,4-oxadiazole) | -8.5[3] | 32.9[3] | Hydrogen bond with the heme cofactor; hydrophobic interactions with key residues.[3] |
| Azole Antifungal (Standard) | Fluconazole | -7.2[2] | Moderate in vitro activity[4] | Coordination with the heme iron; hydrogen bonds and hydrophobic interactions.[2] |
| Azole Antifungal (Standard) | Ketoconazole | -9.8[5] | Potent inhibitor[6] | Strong coordination with the heme iron; extensive hydrophobic interactions.[5] |
| Non-Azole Inhibitor | Drospirenone (FDA-approved drug) | Better than fluconazole[2] | Not yet tested against Leishmania | Interactions with the heme group and key residues including Y102, F104, M105, Y115, P209, A286, F289, A290, T294, L355, M357, M459.[2] |
Expert Analysis: The 3-aryl-5-amino-1,2,4-oxadiazole derivative, Ox1, demonstrates a promising docking score, suggesting a strong binding affinity for the CYP51 active site.[3] This is corroborated by its respectable in vitro activity.[3] While the established azole inhibitor, ketoconazole, exhibits a superior docking score, the oxadiazole amine presents a viable alternative scaffold for further optimization.[5] The amine functionality in the oxadiazole series likely contributes to favorable interactions within the active site, offering a different binding paradigm compared to the azoles' direct coordination with the heme iron. This distinction is a critical consideration in overcoming potential resistance mechanisms associated with azole-based therapies.
Case Study 2: Exploring Anticancer Potential via Tubulin Inhibition
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Tubulin, the protein subunit of microtubules, offers a compelling target for small molecule inhibitors. While direct molecular docking studies of 3-substituted-1,2,4-oxadiazole amines against tubulin are emerging, we can draw valuable comparative insights from closely related 1,3,4-oxadiazole derivatives that have been extensively studied.
| Compound Class | Specific Example | Docking Score (kcal/mol) | Experimental Activity (IC50, µM) | Key Interactions with Tubulin |
| 2,5-Disubstituted-1,3,4-oxadiazole | Compound 8e | -8.2[7] | 7.95 (enzymatic assay, nM); 3.19-8.21 (cytotoxicity, µM)[7] | Hydrogen bonding and hydrophobic interactions within the colchicine binding site.[7] |
| 2,5-Disubstituted-1,3,4-oxadiazole | Compound 8f | -8.0[7] | 9.81 (enzymatic assay, nM); cytotoxicity data available[7] | Similar to compound 8e, with interactions in the colchicine site.[7] |
| Known Tubulin Inhibitor | Colchicine | -7.046[8] | Potent tubulin polymerization inhibitor | Well-characterized interactions within its binding pocket. |
Expert Analysis: The 1,3,4-oxadiazole derivatives demonstrate excellent docking scores within the colchicine binding site of tubulin, which are superior to that of colchicine itself.[7][8] These in silico predictions are strongly supported by low nanomolar enzymatic inhibition and micromolar cytotoxicity against cancer cell lines.[7] The 1,3,4-oxadiazole core acts as a rigid scaffold, presenting substituted aryl rings in an optimal orientation to engage with key hydrophobic and polar residues in the binding pocket. While this data is for the 1,3,4-isomer, the principles of using the oxadiazole ring as a central scaffold to orient pharmacophoric groups are directly translatable to the 1,2,4-oxadiazole amine series. The amine functionality in a 1,2,4-oxadiazole amine could be strategically positioned to form additional hydrogen bonds, potentially leading to enhanced potency.
Experimental Protocols: A Guide to Reproducible Molecular Docking
To ensure the scientific integrity of this guide, we provide a detailed, step-by-step methodology for performing molecular docking using the widely accepted AutoDock software. This protocol is a self-validating system, designed to be reproducible by researchers in the field.
Step-by-Step Molecular Docking Protocol using AutoDock
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the target protein (e.g., L. infantum CYP51, PDB ID: 3L4D) from the Protein Data Bank.
-
Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared receptor in the PDBQT file format.
-
-
Preparation of the Ligand:
-
Draw the 3D structure of the 3-substituted-1,2,4-oxadiazole amine or the comparative inhibitor using a molecular modeling software.
-
Perform energy minimization of the ligand structure.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds within the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the active site of the receptor based on the location of the co-crystallized ligand or through literature review of key catalytic residues.
-
Generate a grid box that encompasses the entire active site, providing sufficient space for the ligand to move and rotate freely.
-
Set the grid spacing to an appropriate value (typically 0.375 Å).
-
-
Running the Docking Simulation:
-
Use the Lamarckian Genetic Algorithm (LGA) for the docking calculations.
-
Set the number of genetic algorithm runs to a sufficient number (e.g., 100) to ensure thorough sampling of the conformational space.
-
Execute the docking simulation.
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy (docking score) and the predicted binding pose of the ligand.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Compare the binding modes and energies of the 3-substituted-1,2,4-oxadiazole amines with the alternative inhibitors.
-
Visualizing the Path to Inhibition
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical workflow of a molecular docking study and the key interactions involved.
Caption: A simplified workflow of a typical molecular docking experiment.
Caption: Key molecular interactions between a 1,2,4-oxadiazole amine and a protein active site.
Conclusion and Future Directions
The molecular docking of 3-substituted-1,2,4-oxadiazole amines reveals them to be a versatile and promising class of compounds with the potential to inhibit a diverse range of therapeutic targets. Their performance against Leishmania infantum CYP51 positions them as a credible alternative to traditional azole antifungals, offering a new avenue for the development of anti-parasitic agents. Furthermore, the broader applicability of the oxadiazole scaffold in targeting protein-protein interactions, as suggested by the tubulin docking studies, underscores their significance in anticancer drug discovery.
The true value of in silico methods like molecular docking lies in their ability to rationalize experimental findings and guide the design of more potent and selective inhibitors. The detailed protocol provided herein serves as a robust framework for researchers to conduct their own computational evaluations. As we continue to unravel the complexities of disease at a molecular level, the synergy between computational and experimental approaches will be paramount in accelerating the discovery of the next generation of therapeutics. The 3-substituted-1,2,4-oxadiazole amines, with their favorable chemical properties and demonstrated potential, are undoubtedly a class of molecules that will continue to capture the attention of the drug discovery community.
References
-
Guarimata, J. D., & Lavecchia, M. J. (2024). In Silico Study of FDA-Approved Drugs on Leishmania infantum CYP51, a Drug Repositioning Approach in Visceral Leishmaniasis. Chemistry Proceedings, 16(1), 11. [Link]
-
Yousef, T. A., Alhamzani, A. G., Abou-Krisha, M. M., Kanthimathi, G., Raghu, M. S., Kumar, K. Y., Prashanth, M. K., & Jeon, B. H. (2022). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Journal of Molecular Structure, 1265, 133423. [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2011). Sterol 14α-demethylase (CYP51) as a therapeutic target for human trypanosomiasis and leishmaniasis. Expert Opinion on Therapeutic Targets, 15(8), 905-920. [Link]
-
Lepesheva, G. I., Hargrove, T. Y., Ott, R. D., Kleshchenko, Y. Y., Furtak, V. A., Villalta, F., & Waterman, M. R. (2010). Substrate preferences and catalytic parameters determined by structural characteristics of sterol 14α-demethylase (CYP51) from Leishmania infantum. Journal of Biological Chemistry, 285(33), 25582-25590. [Link]
-
Santiago, S. S., Freitas, C. S., Costa, A. V., de Oliveira, M. B., & Teixeira, R. R. (2023). Synthesis, Antileishmanial Activity, and in silico Study of 2-Hydroxy-3-(1,2,3-triazolyl)propyl Vanillin Derivatives. Journal of the Brazilian Chemical Society, 34, 1-13. [Link]
-
Tabrez, S., Rahman, F., Ali, R., Muhammad, F., Alshehri, B. M., Alaidarous, M. A., Banawas, S., Dukhyil, A. A. B., & Rub, A. (2022). Inhibiting Leishmania donovani Sterol Methyltransferase to Identify Lead Compounds Using Molecular Modelling. Molecules, 27(19), 6524. [Link]
-
Das, A., Sarangi, M., Jangid, K., Kumar, V., Kumar, A., Singh, P. P., Kaur, K., Kumar, V., Chakraborty, S., & Jaitak, V. (2023). Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. Journal of Biomolecular Structure & Dynamics, 42(19), 10323-10341. [Link]
-
Cos, P., Maes, L., Vlietinck, A., & Vanden Berghe, D. (2004). In vitro antileishmanial activity and cytotoxicity of ethnopharmacologically selected medicinal plants. Planta Medica, 70(11), 1044-1048. [Link]
-
Feo, C. (2009). Molecular Docking Tutorial. University of California, San Francisco. [Link]
-
de Oliveira, C. B. A., da Silva, J. G., de Farias, A. R., de Oliveira, R. N., de Fátima, Â., & de Magalhães, L. G. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4654. [Link]
-
Gadhave, R. V., Shelke, S. B., Biswas, A., Shastri, M. A., & Naserian, S. (2022). In vitro tubulin polymerization inhibition results. ResearchGate. [Link]
-
Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]
-
Vargas, J. A., et al. (2019). In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. Parasitology Research, 118(5), 1533-1548. [Link]
-
Anbarasan, C., & Senthamarai, T. (2018). Molecular Docking Analysis of Some Azole Derivatives with CYP51 for Anti-fungal Activities. International Journal of Engineering Science and Invention, 7(6), 63-68. [Link]
-
Wyllie, S., Patterson, S., Fairlamb, A. H., & Norval, S. (2020). University of Dundee Sterol 14-alpha demethylase (CYP51) activity in Leishmania donovani is likely dependent upon cytochrome P45. Discovery Research Portal. [Link]
-
El-Hachem, N., et al. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. In: El-Hachem, N. (eds) Docking and Scoring in Drug Discovery. Methods in Molecular Biology, vol 1647. Humana Press, New York, NY. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Visualized Experiments, (46), 2269. [Link]
-
Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]
-
Goad, L. J., Holz, G. G., Jr, & Beach, D. H. (1985). Sterols of Ketoconazole-Inhibited Leishmania Mexicana Mexicana Promastigotes. Molecular and Biochemical Parasitology, 15(3), 257-279. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. ijesi.org [ijesi.org]
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- 7. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mass Spectrometric Fragmentation: 1,2,4-Oxadiazole Amines vs. Isomeric Scaffolds
Executive Summary
1,2,4-Oxadiazole amines are critical bioisosteres in medicinal chemistry, often deployed to replace unstable ester or amide linkages while improving metabolic stability and lipophilicity. However, their structural elucidation via Mass Spectrometry (MS) is complicated by isobaric interference from their structural isomers (1,3,4- and 1,2,5-oxadiazoles).
This guide provides a mechanistic comparison of the fragmentation pathways of 1,2,4-oxadiazole amines against their isomeric alternatives. It establishes a self-validating framework for distinguishing these scaffolds using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Mechanistic Architecture: The Retro-1,3-Dipolar Cycloaddition
Unlike simple aliphatic amines that fragment via
The Primary Pathway (RDC)
Upon protonation (typically at the N4 or N2 position), the 1,2,4-oxadiazole ring becomes activated. The dominant fragmentation involves the concerted cleavage of the O1–N2 and C3–C4 bonds.
-
Mechanism: The ring splits into two distinct fragments: a nitrile (
) and a nitrile oxide or isocyanate species, depending on the specific substitution pattern and tautomeric stability. -
Amine Influence: For amino-substituted oxadiazoles (e.g., 3-amino-1,2,4-oxadiazole), the exocyclic amine often retains the charge if it is the most basic site, leading to high-abundance product ions corresponding to protonated cyanamides or guanidine-like fragments.
Visualization of the RDC Pathway
The following diagram illustrates the critical bond cleavages distinguishing the 1,2,4-core from its isomers.
Figure 1: The Retro-1,3-Dipolar Cycloaddition (RDC) mechanism showing the characteristic ring cleavage of 1,2,4-oxadiazoles.
Comparative Analysis: 1,2,4- vs. 1,3,4-Oxadiazoles
Distinguishing between the 1,2,4- and 1,3,4- isomers is a common challenge in drug discovery.[1] While both are stable, their fragmentation under Collision-Induced Dissociation (CID) is distinct.
Performance Comparison Table
The following table contrasts the spectral signatures observed in ESI-MS/MS experiments.
| Feature | 1,2,4-Oxadiazole Amines | 1,3,4-Oxadiazole Amines | Mechanistic Cause |
| Primary Neutral Loss | Nitriles ( | Nitrogen gas ( | 1,2,4- undergoes RDC; 1,3,4- ejects stable |
| Ring Cleavage | Asymmetric (O1-N2 / C3-C4) | Symmetric (C-O bonds) | 1,3,4- symmetry leads to concerted |
| Diagnostic Ion ( | Loss of 28 Da ( | ||
| Stability | Moderate (Cleaves at 15-25 eV) | High (Often requires >30 eV) | 1,3,4- aromaticity is generally higher. |
Decision Tree for Isomer Differentiation
Use this logic flow to validate the identity of your oxadiazole scaffold.
Figure 2: Logical workflow for distinguishing oxadiazole isomers based on MS/MS neutral loss patterns.
Experimental Protocol: Characterization Workflow
To replicate these results, the following protocol ensures consistent ionization and fragmentation. This method is optimized for Triple Quadrupole (QqQ) or Q-TOF instruments.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of the 1,2,4-oxadiazole amine in 1 mL of DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the oxadiazole ring or amine substituent.
LC-MS/MS Parameters
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Source Voltage: 3.5 kV (Ensures soft ionization without in-source fragmentation).
-
Desolvation Temp: 350°C.
-
Collision Energy (CE) Ramp:
-
Acquire MS2 spectra at three distinct energies: 15 eV, 30 eV, and 45 eV .
-
Reasoning: 1,2,4-oxadiazoles often show the "Molecular Ion" at low eV, the "RDC Fragment" at medium eV, and secondary amine losses at high eV.
-
Data Interpretation Step-by-Step
-
Identify Parent: Confirm
in MS1. -
Check for Nitriles: Look for the loss of the substituent at the C3 position as a nitrile (
). Calculate: . -
Check for Amine Retention: If the amine is at C3, look for the cyanamide ion (
, 43) or substituted cyanamide. If the amine is at C5, look for the isocyanate loss.
References
-
Srivastava, R. M. (2005).[2] Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.[2] Link
-
Mikaia, A. I., et al. (1986).[3] Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. NIST Mass Spectrometry Data Center. Link
-
Avellone, G., et al. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl-N-Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry. Link
-
Buschmann, J., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative (BMS-708163). Journal of Pharmaceutical Sciences, 101(10). Link
-
BenchChem. (2025).[4] A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Biological Activity. Link
Sources
Personal protective equipment for handling 3-Cyclohexyl-1,2,4-oxadiazol-5-amine
Part 1: Executive Safety Assessment
Compound Profile: 3-Cyclohexyl-1,2,4-oxadiazol-5-amine is a pharmacophore scaffold combining a lipophilic cyclohexyl ring with a polar, nitrogen-rich 1,2,4-oxadiazole core and a primary amine.[1] This structure dictates a specific safety profile: it is capable of penetrating dermal barriers (cyclohexyl tail) while presenting chemical reactivity (primary amine) and potential thermal sensitivity (oxadiazole ring).[1]
Immediate Hazard Classification (GHS Class-Based):
-
Health: Skin Irritant (Cat 2) / Eye Irritant (Cat 2A) / Acute Toxicity (Oral, Cat 4).[1][2]
-
Physical: Potential Thermal Instability. 1,2,4-oxadiazoles are high-nitrogen heterocycles.[1] While more stable than tetrazoles, they can decompose exothermically at elevated temperatures.[1]
-
Reactivity: Basic. Incompatible with strong acids (exothermic neutralization) and strong oxidizers.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not default to generic "standard precautions." The lipophilic nature of the cyclohexyl group requires specific barrier protection to prevent transdermal uptake.
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Neoprene | The cyclohexyl moiety increases lipophilicity, facilitating permeation through thin latex or vinyl.[1] Double nitrile provides a breakthrough time >480 mins and allows immediate removal of the outer glove upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for amines.[1] The basicity of the amine group can cause severe corneal damage upon contact. Goggles seal against vapors and dust.[1] |
| Respiratory | N95 (Solids) or Half-Face Respirator with Multi-Gas/Vapor Cartridge (Liquids/Solutions) | If the compound is a fine powder, inhalation can sensitize the respiratory tract.[1] If in solution, amine vapors require organic vapor filtration.[1] |
| Body Defense | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats are porous.[1] When handling >1g quantities, a chemically resistant apron (Tyvek® or PVC) prevents saturation of clothing during spills.[1] |
Part 3: Operational Workflow & Engineering Controls
Weighing & Transfer (Static & Dust Control)
-
The Risk: 1,2,4-oxadiazoles can be electrostatic.[1] Static discharge during weighing can disperse hazardous dust.[1]
-
Protocol:
Reaction Setup (Thermal Management)
-
The Risk: The 1,2,4-oxadiazole ring is metastable.[1] Uncontrolled heating or mixing with strong acids can trigger ring cleavage or rapid decomposition.[1]
-
Protocol:
-
DSC Check: Before scaling above 5g, run a Differential Scanning Calorimetry (DSC) test.[1] If an exotherm is detected <150°C, active cooling is mandatory.[1]
-
Acid Addition: If forming a salt (e.g., HCl salt), add acid dropwise at 0°C .[1] The amine protonation is exothermic; excess heat can degrade the oxadiazole ring.[1]
-
Waste Disposal (Segregation)
-
The Risk: Mixing amine-rich waste with nitrating agents or strong oxidizers in the waste drum can lead to runaway reactions.[1]
-
Protocol:
Part 4: Visualized Safety Logic (Graphviz)
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational safety workflow emphasizing thermal limits and physical state handling differences.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1,2,4-Oxadiazol-5-amine derivatives. Retrieved from [Link][1]
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1] Journal of Medicinal Chemistry.[1] (Context for bioactive handling and lipophilicity). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
